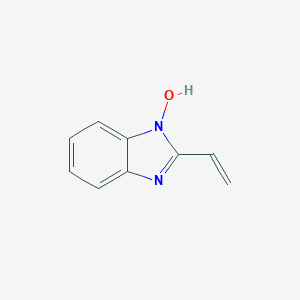
2-Ethenyl-1-hydroxybenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1-hydroxybenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry Applications
Building Block for Synthesis
2-Ethenyl-1-hydroxybenzimidazole serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecular structures, particularly in the synthesis of substituted benzimidazoles, which are integral to many pharmaceutical compounds .
Catalysis
The compound has been investigated for its potential role as a catalyst in various chemical reactions. Its structural properties allow it to participate in acid/base catalysis and to substitute guanidinium groups in receptor molecules, enhancing reaction efficiencies .
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF7, suggesting a mechanism involving interaction with DNA or inhibition of key enzymes involved in cell division .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. For instance, it may act on topoisomerases involved in DNA replication and repair processes .
Medical Applications
Pharmaceutical Development
this compound and its derivatives are being evaluated for their potential use in pharmaceuticals. They are structurally similar to known drugs such as omeprazole and albendazole, which are used for treating ulcers and parasitic infections respectively .
Antiviral Activity
Recent studies have highlighted the antiviral properties of certain benzimidazole derivatives against viruses like HIV-1 and hepatitis C virus (HCV). This positions them as potential candidates for developing new antiviral therapies .
Industrial Applications
Corrosion Inhibition
Benzimidazole derivatives, including this compound, have been identified as effective corrosion inhibitors in aggressive acidic environments. They demonstrate significant efficacy in protecting metals from corrosion, making them valuable in industrial applications .
Material Science
In material science, the compound is explored for its role in developing new materials such as polymers and dyes. Its unique properties can enhance the performance characteristics of these materials .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound A | MRSA | 32 µg/mL |
| This compound B | E. coli | 16 µg/mL |
| This compound C | Candida albicans | 64 µg/mL |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound A | HeLa | 15 |
| This compound B | MCF7 | 20 |
| This compound C | HCT116 | 25 |
Propriétés
Numéro CAS |
138972-85-7 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-ethenyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C9H8N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h2-6,12H,1H2 |
Clé InChI |
RXJMZRGKXRTGKN-UHFFFAOYSA-N |
SMILES |
C=CC1=NC2=CC=CC=C2N1O |
SMILES canonique |
C=CC1=NC2=CC=CC=C2N1O |
Synonymes |
1H-Benzimidazole,2-ethenyl-,3-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















